molecular formula C11H23NO B13269438 4-(Cyclohexylamino)pentan-1-ol

4-(Cyclohexylamino)pentan-1-ol

Cat. No.: B13269438
M. Wt: 185.31 g/mol
InChI Key: MNZWZEJJBDODNZ-UHFFFAOYSA-N
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Description

Significance of Amino Alcohol Motifs in Complex Chemical Architectures

The vicinal amino alcohol motif is a structural backbone found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net This structural unit is present in numerous FDA-approved drugs. researchgate.net The prevalence of this motif in pharmaceuticals is extensive, with applications as antibiotics, anti-asthma drugs, enzyme inhibitors, and β-adrenergic blockers. researchgate.net For instance, the HIV protease inhibitor Indinavir contains a 1-amino-2-indanol (B1258337) moiety, which is a type of amino alcohol. uni-greifswald.de

Beyond their direct use in bioactive molecules, amino alcohols, particularly chiral ones, are of paramount importance as chiral auxiliaries and ligands in asymmetric synthesis. acs.orgrsc.org Chiral auxiliaries are used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over another. acs.org For example, amino alcohols derived from (-)-β-pinene have been successfully used as chiral auxiliaries in the asymmetric addition of dialkylzinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. organic-chemistry.org The ability to synthesize both enantiomers of a target molecule is crucial in medicinal chemistry, and some amino alcohol-based auxiliaries offer the advantage of "dual stereoselectivity," allowing access to either enantiomer from a single chiral precursor. organic-chemistry.org

Overview of 4-(Cyclohexylamino)pentan-1-ol within the Amino Alcohol Class

This compound is a specific member of the amino alcohol class, characterized by a pentanol (B124592) backbone with a cyclohexylamino substituent at the fourth carbon position. This structure contains a primary alcohol (-OH) at one end of the pentane (B18724) chain and a secondary amine (-NH-) attached to a chiral center. The presence of the bulky, non-polar cyclohexyl group attached to the nitrogen atom influences the compound's steric and electronic properties.

The key structural features include a five-carbon chain, a primary alcohol, a secondary amine, and a chiral carbon at the C-4 position. The molecular formula of the compound is C₁₁H₂₃NO, and it has a molecular weight of approximately 185.31 g/mol . chemsrc.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound and its Stereoisomer

Property This compound (2R,4S)-4-(cyclohexylamino)pentan-2-ol
CAS Number 1505736-92-4 chemsrc.comsigmaaldrich.com Not Available
Molecular Formula C₁₁H₂₃NO chemsrc.comsigmaaldrich.com C₁₁H₂₃NO nih.gov
Molecular Weight 185.31 g/mol chemsrc.comsigmaaldrich.com 185.31 g/mol nih.gov
Hydrogen Bond Donor Count Not Available 2 nih.gov
Hydrogen Bond Acceptor Count Not Available 2 nih.gov
Rotatable Bond Count Not Available 4 nih.gov

| Topological Polar Surface Area | Not Available | 32.3 Ų nih.gov |

Research Imperatives for the Investigation of this compound and Analogous Structures

The investigation of this compound and its analogs is driven by several key research imperatives in organic and medicinal chemistry. As with other amino alcohols, these compounds are valuable as intermediates and building blocks for the synthesis of more complex molecules. researchgate.net

A primary area of interest is their potential application in medicinal chemistry. The amino alcohol motif is a well-established pharmacophore, and structural analogs are often screened for various biological activities. ontosight.ai For example, derivatives of amino alcohols are explored for their potential as anticancer, antidepressant, or neuroprotective agents. smolecule.com The specific combination of the cyclohexyl ring and the amino alcohol functionality in this compound could lead to unique interactions with biological targets. solubilityofthings.com

Furthermore, the chiral nature of this compound makes it a candidate for use in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary itself. The development of new and efficient chiral ligands and auxiliaries is a continuous effort in organic synthesis to enable the production of enantiomerically pure compounds, which is often a requirement for pharmaceuticals. researchgate.netacs.org

Research into analogous structures, such as those with different alkyl or aryl groups on the amine or variations in the carbon chain length, allows for the systematic study of structure-activity relationships. nih.gov This can lead to the optimization of properties for a specific application, be it as a pharmaceutical agent or a catalyst. The synthesis and characterization of libraries of such compounds are therefore of significant interest to the chemical research community. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-(cyclohexylamino)pentan-1-ol

InChI

InChI=1S/C11H23NO/c1-10(6-5-9-13)12-11-7-3-2-4-8-11/h10-13H,2-9H2,1H3

InChI Key

MNZWZEJJBDODNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Cyclohexylamino Pentan 1 Ol and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for Amino Alcohols

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 4-(cyclohexylamino)pentan-1-ol, this process involves strategically breaking bonds to identify simpler, commercially available, or easily synthesized precursor molecules.

Consideration of Amino Alcohol Functional Group Interconversions

A primary consideration in the retrosynthesis of amino alcohols is the interconversion of the amine and alcohol functionalities. The inherent bifunctionality of these molecules allows for several disconnection approaches. scbt.com Traditional methods often rely on polar bond retrosynthesis, which can necessitate extensive use of protecting groups to manage the reactivity of the amine and hydroxyl groups. nih.gov

One common disconnection is at the C-N bond, suggesting a nucleophilic substitution or reductive amination pathway. Another key disconnection is at the C-C bond adjacent to the alcohol, which could point towards an organometallic addition to a carbonyl compound. The choice of disconnection is often guided by the desired stereochemistry and the availability of starting materials.

Building Block Strategies for Incorporating Cyclohexyl and Pentanol (B124592) Moieties

The synthesis of this compound requires the strategic incorporation of both a cyclohexyl group and a pentanol backbone.

Cyclohexyl Moiety: Cyclohexylamine (B46788) is a readily available building block, often synthesized industrially via the catalytic hydrogenation of aniline (B41778). researchgate.net This primary amine can be introduced through various methods, including reductive amination or nucleophilic substitution. nih.govrsc.org The cyclohexyl group itself imparts specific steric and electronic properties to the final molecule. scbt.com

Pentanol Moiety: The 1,4-disubstituted pentanol backbone can be constructed from various precursors. For instance, a pentan-1-ol derivative with a suitable leaving group at the C4 position can undergo nucleophilic substitution with cyclohexylamine. Alternatively, a ketone precursor, such as 4-oxopentan-1-ol, could be subjected to reductive amination. The synthesis of functionalized pentanol building blocks can be achieved through methods like the transesterification of dimethyl carbonate with 1-pentanol. beilstein-journals.org

Foundational Reaction Classes in Amino Alcohol Synthesis

Several fundamental reaction classes are instrumental in the synthesis of amino alcohols. These methods offer different levels of control over regioselectivity and stereoselectivity.

Reductive Amination Approaches to Secondary Amines

Reductive amination is a highly effective and widely used method for forming C-N bonds and is a key strategy for synthesizing secondary amines like this compound. tandfonline.comresearchgate.netacs.org The reaction typically involves two main steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate. tandfonline.comorgoreview.com

A significant advantage of one-pot reductive amination is the avoidance of isolating the often-unstable imine intermediate. researchgate.net Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a popular choice due to its selectivity and stability under acidic conditions. orgoreview.com Heterogeneous catalysts are also frequently used, offering benefits in terms of separation and reusability. tandfonline.com

For the synthesis of this compound, a plausible reductive amination route would involve the reaction of a suitable keto-alcohol, such as 4-oxopentan-1-ol, with cyclohexylamine in the presence of a reducing agent.

Reactants Reducing Agent Catalyst Key Features Reference(s)
Aldehyde/Ketone + Amine Sodium Borohydride Boric Acid Solvent-free conditions. organic-chemistry.org
Aldehyde/Ketone + Amine Polymethylhydrosiloxane Stannous Chloride Chemoselective for aromatic amines. organic-chemistry.org
Aldehyde/Ketone + Amine H2 Amorphous Co particles Uses aqueous ammonia (B1221849) as nitrogen source. organic-chemistry.org
Aldehyde/Ketone + Amine Sodium Triacetoxyborohydride None Mild and selective. orgoreview.comorganic-chemistry.org
Aldehyde/Ketone + Amine H2 Heterogeneous Catalysts One-pot synthesis. tandfonline.com

Nucleophilic Substitution Reactions in Alcohol and Amine Formation

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to both alcohols and amines. libretexts.org In the context of synthesizing this compound, this can involve either the formation of the C-O bond or the C-N bond.

One approach is the reaction of an alkyl halide with an appropriate nucleophile. libretexts.org For instance, reacting a 4-halopentan-1-ol with cyclohexylamine would form the desired secondary amine. However, using a neutral amine nucleophile like ammonia or cyclohexylamine can lead to the formation of a mixture of primary, secondary, and tertiary amines, and the basicity of the amine can promote elimination side reactions. libretexts.org

An alternative strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily oxidized in situ to an aldehyde or ketone by a transition metal catalyst. rsc.org This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst, regenerating the catalyst and producing water as the only byproduct. This atom-economical process is an environmentally benign way to form C-N bonds from alcohols and amines. rsc.org

Reaction Type Nucleophile Electrophile Key Considerations Reference(s)
Amine Synthesis Ammonia/Amine Alkyl Halide Potential for over-alkylation and elimination. libretexts.orgyoutube.com
Amine Synthesis Phthalimide Anion Alkyl Halide Gabriel synthesis avoids over-alkylation. libretexts.org
Amine Synthesis Amine Alcohol "Borrowing Hydrogen" catalysis. rsc.org

Epoxide Ring-Opening Reactions for β-Amino Alcohol Formation

The ring-opening of epoxides with amines is a direct and powerful method for the synthesis of β-amino alcohols (1,2-amino alcohols). openaccessjournals.comrroij.comresearchgate.netmdpi.com This reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons. openaccessjournals.com In the case of unsymmetrical epoxides, the regioselectivity of the attack is a critical factor, often influenced by the choice of catalyst and reaction conditions. openaccessjournals.comgrowingscience.com

While this compound is a γ-amino alcohol (1,4-amino alcohol), the principles of epoxide ring-opening are fundamental to amino alcohol synthesis in general. The reaction typically yields the product resulting from nucleophilic attack at the less sterically hindered carbon of the epoxide. researchgate.net A wide variety of catalysts, including Lewis acids, heteropoly acids, and metal complexes, have been developed to improve the efficiency and regioselectivity of this transformation. rroij.comresearchgate.netmdpi.comgrowingscience.com

For the synthesis of analogous β-amino alcohols, a suitable epoxide could be reacted with cyclohexylamine. For example, the reaction of 1,2-epoxypentane (B89766) with cyclohexylamine would yield 1-(cyclohexylamino)pentan-2-ol, a structural isomer of the target molecule.

Catalyst Reaction Conditions Key Advantages Reference(s)
Lipase TL IM Continuous-flow, 35 °C Eco-friendly, short residence time. mdpi.com
Sulfated Tin Oxide Room temperature, solvent-free High regioselectivity, mild conditions. growingscience.com
Heteropoly Acid Water Mild conditions, simple work-up. rroij.com
Lithium Bromide Solvent-free Inexpensive, environmentally friendly. rroij.com
Indium Tribromide Mild conditions Efficient for aminolysis of epoxides. researchgate.net

Stereoselective and Asymmetric Synthesis of Amino Alcohols

The synthesis of chiral amino alcohols, where the spatial arrangement of atoms is precisely controlled, is of paramount importance. nih.gov Methodologies for achieving this can be broadly categorized based on how the stereochemistry is induced: through enantioselective approaches that create a single desired mirror image, diastereoselective methods that control the relative stereochemistry of multiple chiral centers, the use of chiral catalysts, or derivatization from naturally occurring chiral molecules. diva-portal.org

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in preference to the other. Chiral vicinal amino alcohols are ubiquitous structural motifs in natural products, pharmaceuticals, and chiral ligands, making their efficient asymmetric preparation a key goal for synthetic chemists. nih.gov

A prominent strategy is the kinetic resolution of racemic mixtures. For instance, a highly enantioselective kinetic resolution of racemic 1,3-amino alcohols can be achieved via O-acylation using a chiral organotin catalyst. rsc.orgrsc.org This method effectively separates the enantiomers by selectively acylating one, allowing for the recovery of both the unreacted amino alcohol and the acylated product with high enantiopurity, achieving selectivity factors (s) of up to >600. rsc.orgrsc.org

Another powerful technique is the direct, enantioselective C–H amination of alcohols. A multi-catalytic strategy combining an iridium photocatalyst and a chiral copper catalyst can achieve the regio- and enantioselective radical β-C–H amination of alcohols. nih.govsci-hub.se The alcohol is temporarily converted to an imidate radical, which undergoes a 1,5-hydrogen atom transfer (HAT) to form a β-radical. nih.govsci-hub.se The chiral copper catalyst then mediates a stereoselective amination to afford a chiral oxazoline, which is hydrolyzed to yield the enantioenriched β-amino alcohol. nih.gov This method bypasses the need for pre-functionalized substrates or chiral auxiliaries. sci-hub.se

Copper-catalyzed enantioselective borylation/oxidation sequences also provide a versatile route. acs.org Starting from N,N-protected allylamines, either 1,2- or 1,3-amino alcohols can be obtained with high enantiomeric ratios by controlling the reaction type (protoboration vs. hydroboration). acs.org

Table 1: Comparison of Enantioselective Methods for Amino Alcohol Synthesis

MethodCatalyst/ReagentSubstrate TypeKey FeaturesReported EnantioselectivityReference
Kinetic Resolution via O-AcylationChiral OrganotinRacemic 1,3-Amino AlcoholsHigh efficiency for resolving alkyl- and aryl-substituted amino alcohols.s-factors up to >600 rsc.orgrsc.org
Radical β-C–H AminationIr Photocatalyst + Chiral Cu CatalystAlcohols (Alkyl, Allyl, Benzyl)Direct functionalization of C-H bonds; avoids pre-functionalization.Up to 99% ee nih.govsci-hub.se
Enantioselective BorylationCu-Catalyst with Chiral LigandN,N-Protected AllylaminesAccess to both 1,2- and 1,3-amino alcohols from a common precursor.Excellent enantiomeric ratios acs.org
Reductive CouplingCu-CatalystKetones and N-substituted Allyl EquivalentsAccess to chiral 1,2-amino alcohols with high regio- and diastereoselectivity.High levels of enantioselectivity nih.gov

When synthesizing molecules with multiple stereocenters, such as many complex amino alcohols, controlling the relative three-dimensional arrangement of these centers (diastereoselectivity) is crucial. This is often accomplished through substrate control, where the inherent chirality of the starting material or an intermediate directs the stereochemical outcome of subsequent transformations. diva-portal.org

Acyclic amino alcohols with three to five contiguous stereocenters can be synthesized with high diastereoselectivity using piperidine (B6355638) ring-opening strategies. nih.gov By first constructing a stereodefined piperidine ring with multiple substituents and then cleaving the ring, the stereocenters are preserved in the resulting acyclic product. nih.gov This method allows for the predictable synthesis of uniquely substituted alkylamine derivatives with defined relative and absolute stereochemistry. nih.gov

Diastereoselective control is also a key feature of certain cycloaddition reactions. For example, a highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition between carbonyl ylides and aldimines can produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org Similarly, the Mukaiyama aldol (B89426)–Prins cyclization cascade has been used to create polysubstituted tetrahydropyrans with three contiguous stereocenters in a single operation, demonstrating powerful diastereoselective control. beilstein-journals.org Subsequent manipulation of these cyclic products can yield acyclic systems with preserved stereochemistry.

The use of chiral catalysts to achieve asymmetry is one of the most efficient and powerful strategies in modern organic synthesis. diva-portal.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, making them economically and environmentally advantageous. acs.org

Copper-catalyzed reactions have also emerged as robust methods for synthesizing chiral amino alcohols. The enantioselective reductive coupling of ketones with N-substituted allyl sources, catalyzed by a copper complex with a chiral ligand, provides access to important 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov In another copper-catalyzed approach, alkyne-functionalized oxetanes react with amines in an asymmetric propargylic substitution (APS) to yield chiral γ-amino alcohols that feature a challenging tetrasubstituted tertiary stereocenter. acs.orgunimi.it

Table 2: Overview of Catalytic Asymmetric Methods

Catalytic SystemReaction TypeProduct TypeKey AdvantagesReported PerformanceReference
Chiral Ruthenium CatalystAsymmetric Transfer Hydrogenation1,2-Amino AlcoholsWorks on unprotected amines; high yields and enantioselectivity.>99% ee, up to 88% yield acs.org
Chiral Copper CatalystReductive Coupling1,2-Amino AlcoholsHigh regio-, diastereo-, and enantioselectivity from ketones.High enantioselectivity nih.gov
Chiral Copper CatalystAsymmetric Propargylic Substitutionγ-Amino AlcoholsCreates tertiary carbon stereocenters; uses oxetane (B1205548) precursors.Good yields and enantioselectivity acs.orgunimi.it
Chiral Ruthenium CatalystIntramolecular C(sp3)–H Nitrene Insertionβ-Amino AlcoholsForms cyclic carbamate (B1207046) precursors; catalyst is recyclable.Up to 99% yield and 99% ee sciengine.com

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds, such as amino acids, sugars, and terpenes, that are readily available from natural sources. researchgate.net These molecules serve as valuable starting materials for asymmetric synthesis, allowing their inherent chirality to be transferred to more complex target molecules. researchgate.netdiva-portal.org

Amino acids are particularly common starting points for the synthesis of amino alcohols. diva-portal.org For example, β-amino alcohols can be readily prepared from L-phenylalanine in a few straightforward steps. researchgate.net The synthesis of the paclitaxel (B517696) side-chain, a complex α-hydroxy-β-amino ester, has been achieved enantioselectively starting from the chiral pool. diva-portal.org

Enzymatic methods are increasingly being used to expand the utility of the chiral pool. Chemoenzymatic strategies can introduce new functionality onto chiral pool feedstocks with high selectivity. researchgate.net For example, dioxygenase enzymes can catalyze the regio- and diastereoselective hydroxylation of an unactivated C-H bond in the side-chain of L-lysine. nih.gov A subsequent decarboxylation step, catalyzed by a decarboxylase, removes the original carboxylic acid group to yield optically enriched amino alcohols, retaining the newly installed stereocenter. nih.gov This enzymatic cascade allows for the synthesis of various amino alcohols from L-lysine with excellent yields (>93%). nih.gov

Catalytic Advancements in Production of Amino Alcohols

Recent advancements in catalysis have focused on developing more efficient, selective, and sustainable methods for producing amino alcohols. These include the use of novel heterogeneous catalysts, biocatalysis, and systems that allow for catalyst recycling.

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. A Rh-MoOx/SiO2 catalyst has been shown to be effective for the selective hydrogenation of various amino acids to their corresponding amino alcohols in water. researchgate.net The addition of molybdenum oxide (MoOx) to the rhodium catalyst drastically enhances its activity and selectivity, allowing for high yields (90-94%) with complete retention of the original stereochemistry. researchgate.net Another approach involves metallodendrimers grafted onto mesoporous polymethacrylate (B1205211) beads. rsc.org These supported catalysts can be used for the regioselective synthesis of β-amino alcohols from the ring-opening of epoxides with amines under solvent-free conditions, providing high yields (85–99.5%) and excellent recyclability without loss of activity. rsc.org

Biocatalysis, the use of enzymes as catalysts, represents an attractive approach to green and highly selective chemical production. researchgate.net Engineered amine dehydrogenases (AmDHs) can catalyze the reductive amination of hydroxy ketones to produce chiral vicinal amino alcohols with excellent enantioselectivity (up to >99% ee) and high conversion rates, using ammonia or primary amines and generating water as the only byproduct. researchgate.net Furthermore, enzymatic cascades have been designed for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity, addressing a significant challenge in chemical synthesis. researchgate.net These biocatalytic methods operate under mild conditions and avoid the use of toxic and expensive reagents, aligning with the principles of green chemistry. researchgate.netrsc.org

Homogeneous and Heterogeneous Catalysis for C-N and C-O Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to the synthesis of amino alcohols. Both homogeneous and heterogeneous catalysts play crucial roles in achieving these transformations with high efficiency and selectivity.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for C-N bond formation. A prominent strategy is the "hydrogen borrowing" or "redox-activated condensation" reaction, where an alcohol is temporarily oxidized to a carbonyl intermediate, which then reacts with an amine to form an imine. The catalyst, having "borrowed" hydrogen, then reduces the imine to the final amine product, regenerating the catalyst and producing water as the sole by-product. researchgate.netrsc.org This method is highly atom-economical. researchgate.net

Noble metal complexes based on iridium, ruthenium, and rhodium are particularly effective for this transformation. rsc.org For instance, iridium complexes with picolinamide (B142947) (PA) or quinolinolato (QN) ligands have been developed for the reductive amination of carbonyl compounds, which is a key step in forming the C-N bond in molecules like this compound. jst.go.jp These catalysts operate under mild conditions and show high tolerance for various functional groups. jst.go.jp Iron-based catalysts, such as iron-tetraphenylcyclopentadienone tricarbonyl complexes, have also been demonstrated to catalyze C-N bond formation between alcohols and amines through a hydrogen-borrowing mechanism, offering a more earth-abundant metal alternative. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. For the synthesis of β-amino alcohols, a common route is the ring-opening of epoxides with amines. researchgate.netcdnsciencepub.com Various solid catalysts have been shown to facilitate this reaction efficiently.

Metal Oxides: Magnesium oxide (MgO) has been used as a cheap, stable, and environmentally safe heterogeneous catalyst for the ring-opening of epoxides with both aromatic and aliphatic amines under solvent-free conditions, producing β-amino alcohols in high yields. researchgate.netcdnsciencepub.com

Zeolites: Large-pore zeolites, such as Na-Y zeolite, have been employed as recyclable catalysts for the highly regioselective synthesis of β-amino alcohols from propylene (B89431) carbonate and aniline in a solvent-less system. scirp.orgscirp.org This approach avoids the use of more hazardous epoxides. scirp.orgscirp.org

Montmorillonite K10: This clay catalyst efficiently promotes the opening of epoxide rings by amines at room temperature under solvent-free conditions, yielding 2-amino alcohols with excellent regio- and diastereoselectivity. researchgate.net

These heterogeneous systems often align with green chemistry principles by enabling solvent-free conditions and utilizing reusable catalysts. researchgate.netcdnsciencepub.comscirp.org

Table 1: Comparison of Catalytic Systems for Amino Alcohol Synthesis

Catalyst Type Examples Advantages Disadvantages Relevant Reactions
Homogeneous [Cp*IrCl2]2, Ru(p-cymene)Cl2]2, Iron Cyclopentadienone Complexes researchgate.netjst.go.jpacs.orgkanto.co.jp High activity and selectivity, mild reaction conditions, good functional group tolerance. jst.go.jp Difficult to separate from product, catalyst recycling can be challenging. Reductive Amination, Hydrogen Borrowing. researchgate.netjst.go.jp
Heterogeneous MgO, Na-Y Zeolite, Montmorillonite K10 researchgate.netcdnsciencepub.comscirp.org Easy to separate and recycle, often allows for solvent-free conditions, high stability. cdnsciencepub.com Can have lower activity than homogeneous counterparts, potential for diffusion limitations. scirp.org Epoxide Ring-Opening, Carbonate Ring-Opening. researchgate.netscirp.org

Organocatalysis in Amino Alcohol Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis, alongside organometallic and enzymatic catalysis. nih.govmdpi.com This approach is particularly valuable for the synthesis of chiral molecules, such as the specific stereoisomers of this compound.

Key modes of activation in organocatalysis include:

Enamine/Iminium Catalysis: Chiral secondary amines, like proline and its derivatives, can react with carbonyl compounds to form transient enamines or iminium ions. mdpi.com This activation mode facilitates a wide range of asymmetric transformations, including aldol and Mannich reactions, which can be adapted to construct the amino alcohol backbone.

Hydrogen-Bonding Catalysis: Catalysts like thioureas, squaramides, and chiral phosphoric acids can activate substrates through hydrogen bonding, orienting the reactants to achieve high stereoselectivity. Chiral phosphoric acid has been used, for example, in the atroposelective construction of indole-based biaryls through a cycloaddition reaction. nih.gov

Lewis Base Catalysis: Organocatalysts can also function as Lewis bases. For instance, a chiral sulfinamide-based organocatalyst enables the asymmetric ring-opening of meso epoxides with anilines, providing access to enantioenriched β-amino alcohols with excellent selectivity. organic-chemistry.org

The use of organocatalysts derived from renewable sources, such as cinchona alkaloids or proline, aligns well with the principles of green chemistry. nih.govmdpi.comunito.it These catalysts are generally less toxic and more stable than many metal-based systems. mdpi.com

Emerging Catalytic Systems for Enhanced Selectivity

Research continues to push the boundaries of catalytic synthesis, with new systems offering unprecedented levels of selectivity and efficiency.

Photocatalysis: Light-driven reactions offer unique activation pathways. A novel strategy for synthesizing β-amino alcohols involves a radical relay chaperone mechanism. nih.gov In this multi-catalytic system, a photocatalyst selectively excites a chiral copper catalyst, which then mediates an intramolecular hydrogen atom transfer (HAT) and subsequent C-H amination. nih.gov This method achieves both high regio- and enantioselectivity for the amination of typically unreactive C-H bonds, representing a significant advance in synthetic methodology. nih.gov

Metallooxaziridine Catalysis: A recently developed system uses a tungsten catalyst (WO₂Dipic(H₂O)) to promote the oxyamination of alkenes. rsc.org The proposed mechanism involves the formation of a tungstenooxaziridine complex as the active catalyst, which delivers the nitrogen and oxygen atoms across the double bond to form the amino alcohol product with high yield and stereospecificity. rsc.org

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scienceinschool.org This philosophy is integral to modern synthetic planning, including for targets like this compound.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful.

Strategies that maximize atom economy include:

Catalytic Hydrogenation/Reductive Amination: These reactions directly add hydrogen or an amine across a double bond, often with 100% theoretical atom economy. rsc.org

Hydrogen Borrowing Reactions: As previously discussed, the alkylation of amines with alcohols using this strategy produces only water as a by-product, making it a highly atom-economical route for C-N bond formation. researchgate.net

Dehydrogenative Coupling: The synthesis of lactams (cyclic amides) from amino alcohols can be achieved through intramolecular dehydrogenative coupling, which generates only hydrogen gas as a by-product, representing a clean and atom-economical route. jchemlett.com

Solvent-Free and Environmentally Benign Reaction Conditions

Many organic solvents are volatile, flammable, and toxic, posing environmental and safety risks. Eliminating solvents or replacing them with benign alternatives like water is a key goal of green chemistry.

Solvent-Free Reactions: The use of solid heterogeneous catalysts often enables reactions to be run without a solvent. The synthesis of β-amino alcohols via epoxide opening with amines has been successfully performed under solvent-free conditions using catalysts like MgO, Montmorillonite K10, and silica (B1680970) gel. researchgate.netcdnsciencepub.comorganic-chemistry.org Acetic acid has also been used as both a mediator and solvent for the metal-free aminolysis of epoxides. rsc.org

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants often have low solubility in water, certain reactions, such as the aminolysis of epoxides, can proceed with high selectivity and yield in water without any catalyst. organic-chemistry.org Biocatalytic reactions are typically run in aqueous buffers, further highlighting their environmental benefits. frontiersin.org

Microwave-Assisted and Ultrasonic-Promoted Synthesis

Alternative energy sources can dramatically improve reaction efficiency and reduce environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat reaction mixtures, leading to dramatic rate accelerations, shorter reaction times, and often higher yields and purities compared to conventional heating. scielo.org.mx This technique has been applied to the synthesis of various nitrogen-containing heterocycles, sometimes in solvent-free systems or using ionic liquids as the reaction medium. scielo.org.mxnih.govmdpi.com For example, a one-pot cyclization-methylation of amino alcohols using dimethyl carbonate was achieved efficiently under microwave irradiation. nih.gov

Ultrasonic-Promoted Synthesis: Sonication, the application of ultrasound to a reaction, induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. researchgate.net This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound has been used to promote the synthesis of various heterocyclic compounds, such as pyrano[3,2-b]indoles and imidazo[1,2-a]pyridines. mdpi.com

The combination of microwave and ultrasound can have a synergistic effect, overcoming the mass and heat transfer limitations that each technique may have individually. researchgate.net

Table 2: Application of Green Chemistry Principles in Amino Alcohol Synthesis & Analogous Reactions

Principle Technique/Method Catalyst/Conditions Outcome
Atom Economy Hydrogen Borrowing Homogeneous Ir or Ru catalysts researchgate.netrsc.org C-N bond formation with water as the only by-product. researchgate.net
Solvent-Free Epoxide Ring-Opening Heterogeneous MgO catalyst, heat cdnsciencepub.com High yields of β-amino alcohols without organic solvents. cdnsciencepub.com
Benign Solvent Epoxide Ring-Opening No catalyst, water as solvent organic-chemistry.org High selectivity and excellent yields. organic-chemistry.org
Energy Efficiency Cyclization-Methylation Microwave irradiation (130°C) nih.gov Faster reaction, good yields, high purity. nih.gov
Renewable Feedstocks Enzymatic Cascade Multiple enzymes (e.g., transaminase, reductase) acs.org Conversion of L-phenylalanine to enantiopure amino alcohols. acs.org

Renewable Feedstock Utilization in Amino Alcohol Synthesis

The imperative for sustainable chemical manufacturing has propelled research into the use of renewable feedstocks as precursors for valuable chemical entities, including amino alcohols. Biomass, a carbon-neutral and abundant resource, offers a promising alternative to traditional petroleum-based starting materials. nih.govwordpress.com The synthesis of amino alcohols from renewable sources often involves innovative biocatalytic and chemocatalytic pathways that transform biomass-derived molecules into the desired products. acs.orgrsc.org

Key renewable feedstocks for amino alcohol synthesis include:

Amino Acids: Naturally occurring amino acids, produced efficiently via fermentation, are excellent chiral starting materials. acs.orgnih.gov For instance, L-phenylalanine has been successfully converted into enantiomerically pure aromatic 1,2-amino alcohols like 2-phenylglycinol and phenylethanolamine through enzymatic cascade reactions. acs.orgnih.gov This approach is noted for its high atom economy and sustainability. nih.gov

Lignocellulosic Biomass: Components of lignocellulose, such as sugars and lignin, can be catalytically converted into amino acid precursors or other intermediates. nih.govpnas.org For example, glucose can be transformed into α-hydroxyl acids, which are then converted to α-amino acids via a dehydrogenation-reductive amination pathway using heterogeneous catalysts like Ruthenium on carbon nanotubes (Ru/CNT). pnas.org Lignin itself is a rich source of bio-renewable aromatic compounds, including phenylpropane units, which can be processed into aromatic alcohols and their derivatives. rsc.org

Oils and Fats: Triglycerides from waste cooking oils or other biological sources serve as a feedstock for fatty acids and glycerol. rsc.org These can be further functionalized. While more directly applicable to long-chain amino alcohols, the principles of utilizing oleochemicals are part of the broader strategy for renewable chemical production. mdpi.com

The conversion of these feedstocks relies on advanced catalytic systems. Biocatalysis, employing enzymes, offers high selectivity and mild reaction conditions. acs.orgmdpi.com Chemocatalytic routes are also being developed to handle the complexity of biomass and to facilitate reactions like amination of bio-derived alcohols. rsc.org The "hydrogen borrowing" methodology, for instance, enables the amination of alcohols derived from biomass. rsc.org

Table 1: Examples of Renewable Feedstocks and their Conversion to Amino Alcohols or Precursors
Renewable FeedstockIntermediate/PrecursorTarget Product ClassKey Transformation MethodReference
L-PhenylalanineDiol IntermediateEnantiopure Aromatic 1,2-Amino AlcoholsLinear and Divergent Enzymatic Cascades acs.orgnih.gov
Glucoseα-Hydroxyl Acids (e.g., Lactic Acid)α-Amino Acids (e.g., Alanine)Heterogeneous Catalysis (e.g., Ru/CNT) pnas.org
LigninLignin Monomers (e.g., Vanillin)Aromatic AminesReductive Amination / "Borrowing Hydrogen" Method rsc.org
Cellulose (B213188)/Hemicellulose5-(Hydroxymethyl)furfural (5-HMF), FurfuralDiols (potential precursors for diamines/amino alcohols)Catalytic Conversion rsc.org

Advanced Derivatization Strategies for Synthetic Utility

The strategic modification of functional groups is fundamental to the synthesis of complex molecules like this compound. Derivatization can be used to temporarily mask a reactive site (protection) or to convert a functional group into another for subsequent reactions. organic-chemistry.orgsigmaaldrich.com

In molecules containing multiple functional groups, such as amino alcohols, selective protection is crucial to control reactivity during synthesis. organic-chemistry.org The amino group is generally more nucleophilic than the hydroxyl group, allowing for its selective protection. researchgate.net

Common Protecting Groups for the Amino Function:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability to a broad range of nucleophiles and bases, and its facile removal under acidic conditions. organic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The cleavage of the Boc group generates a tert-butyl cation, which can be scavenged to prevent side reactions. organic-chemistry.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. highfine.com It is stable to acidic conditions but can be removed by catalytic hydrogenolysis, a method that is orthogonal to the acid-labile Boc group. highfine.com

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions (e.g., using piperidine), while being stable to acid. organic-chemistry.orghighfine.com This makes it orthogonal to both Boc and Cbz groups, enabling complex, multi-step syntheses where different amino groups need to be deprotected sequentially. organic-chemistry.org

Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions. Its removal is achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, providing another layer of orthogonal protection. highfine.com

The choice of protecting group strategy is critical. An "orthogonal" strategy, where one protecting group can be removed without affecting another, allows for the selective modification of different parts of a molecule. organic-chemistry.org For amino alcohols, the amine is typically protected first, leaving the hydroxyl group available for further reaction. researchgate.net

Table 2: Common Amino Protecting Groups and Their Selective Removal
Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Anhydrous Acid (e.g., TFA, HCl) organic-chemistry.orgorganic-chemistry.org
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C) highfine.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine, DBU) organic-chemistry.orghighfine.com
AllyloxycarbonylAllocAlloc-Cl or Alloc-OSuPd(0) Catalyst (e.g., Pd(PPh₃)₄) highfine.com
TritylTrTrityl chloride (TrCl)Mild Acid mdpi.org

Once the amino group is protected, the hydroxyl group of an amino alcohol can undergo various transformations to build molecular complexity.

Esterification: The conversion of the hydroxyl group to an ester is a common transformation. However, selective O-acylation in the presence of an unprotected, more nucleophilic amine is challenging. acs.org Strategies to achieve this include:

Metal-Directed Acylation: Copper(II) complexes have been shown to direct the O-acylation of 1,2-amino alcohols in water, favoring reaction at the alcohol over the amine. acs.org This method provides a rare example of reversing the inherent reactivity.

Acid-Catalyzed Esterification: In the presence of a strong acid catalyst, the amino group is protonated, rendering it non-nucleophilic. oup.com This allows the alcohol to react with a carboxylic acid or its derivative to form an ester, a standard procedure for amino acids and their derivatives. oup.com

Halogenation: The conversion of the hydroxyl group to a halide (e.g., iodide or bromide) transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. acs.orgnih.gov A common two-step, one-pot procedure involves:

Activation of the Alcohol: The alcohol is first converted into a better leaving group, typically a sulfonate ester like a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. acs.org

Nucleophilic Displacement: A halide source then displaces the sulfonate group. Grignard reagents (e.g., MeMgI) have been demonstrated to act as effective halide nucleophiles in these Sₙ2 reactions, which proceed with an inversion of stereochemistry. acs.org This method is compatible with various functional groups, including esters and protected amines. acs.org

Table 3: Functional Group Modifications of the Hydroxyl Group in Protected Amino Alcohols
TransformationReagentsKey PrincipleResulting Functional GroupReference
EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Protonation of the amine group deactivates it, allowing the alcohol to react.Ester oup.com
EsterificationAcyl-CoA, Cu(II)Metal-directed catalysis promotes selective O-acylation over N-acylation.Ester acs.org
Halogenation (Iodination)1. MsCl, Et₃N 2. MeMgIOne-pot conversion of the alcohol to a mesylate, followed by Sₙ2 displacement with iodide.Alkyl Iodide acs.org
Halogenation (Bromination)1. MsCl, Et₃N 2. MeMgBrOne-pot conversion of the alcohol to a mesylate, followed by Sₙ2 displacement with bromide.Alkyl Bromide acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Cyclohexylamino Pentan 1 Ol

Mechanistic Studies of Amino Alcohol Formation Reactions

The synthesis of amino alcohols like 4-(cyclohexylamino)pentan-1-ol can be achieved through various synthetic routes. Mechanistic understanding of these formation reactions is crucial for optimizing reaction conditions and yields. The core of these syntheses often involves the formation of carbon-nitrogen and carbon-oxygen bonds, guided by principles of catalysis and nucleophilicity.

Proton transfer is a fundamental step in many organic reactions, and it plays a critical role in the synthesis and subsequent reactions of amino alcohols. creative-enzymes.com Acid-base catalysis, where a proton is donated or accepted to stabilize transition states, can significantly accelerate reaction rates. creative-enzymes.comresearchgate.net

In the context of amino alcohol synthesis, such as the ring-opening of an epoxide with an amine, catalysis is often essential. For instance, in a reaction medium, an acid catalyst can protonate the oxygen atom of an epoxide ring, making the electrophilic carbons more susceptible to nucleophilic attack by an amine. Conversely, a base can deprotonate the amine, increasing its nucleophilicity. The imidazole (B134444) group of histidine is a common feature in enzymatic acid-base catalysis due to its pKa being close to physiological pH, allowing it to function as both a proton donor and acceptor. creative-enzymes.comnih.gov

Functional Group/MoleculeRelevant pKaRole in Catalysis
Protonated Cyclohexylamine (B46788) (C₆H₁₁NH₃⁺)~10.6Acid
Pentanol (B124592) (R-OH)~16-18Weak Acid
Protonated Alcohol (R-OH₂⁺)~ -2Strong Acid
Water (H₂O)15.7Acid/Base
Hydronium (H₃O⁺)-1.74Strong Acid

Note: pKa values are approximate and can be influenced by the molecular structure and solvent.

The formation of this compound involves a nucleophilic substitution or addition reaction where the cyclohexylamine acts as the nucleophile. organic-chemistry.org A nucleophile is an electron-pair donor that seeks an electron-deficient center. youtube.com The strength of the nucleophile and the nature of the electrophile and its leaving group are determinant factors for the reaction's success. organic-chemistry.orglumenlearning.com

One plausible synthetic route is the Sₙ2 reaction between cyclohexylamine and a pentane (B18724) derivative with a suitable leaving group at the C4 position and a protected alcohol at C1. In an Sₙ2 mechanism, the nucleophilic amine attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgbrussels-scientific.com For this to be effective, a good leaving group is required. Good leaving groups are typically the conjugate bases of strong acids (e.g., tosylates, mesylates, halides), as they are stable once they have departed with the electron pair from the former bond. lumenlearning.commasterorganicchemistry.com Hydroxide (B78521) ions (-OH) are poor leaving groups, but protonation by an acid can convert them into water (H₂O), which is an excellent leaving group. msu.edulibretexts.org

Alternatively, reductive amination of a 4-oxopentan-1-ol derivative would involve the initial formation of an imine or enamine, followed by reduction. The nucleophilic attack of the amine on the carbonyl carbon is a key step in this process.

Reaction TypeNucleophileElectrophileLeaving GroupKey Mechanism Step
Sₙ2 SubstitutionCyclohexylamine4-halopentan-1-olHalide (e.g., Br⁻, I⁻)Backside attack of amine on carbon, displacing halide. organic-chemistry.org
Epoxide Ring-OpeningCyclohexylamine1,2-epoxypentane (B89766) derivativeOxygen (as part of the ring, becomes -OH)Nucleophilic attack on an epoxide carbon. diva-portal.org
Reductive AminationCyclohexylamine4-oxopentan-1-olWater (from imine formation)Nucleophilic addition to carbonyl, followed by reduction.

Intramolecular and Intermolecular Reactivity of the Amino Alcohol Functionality

The dual functionality of this compound allows for a rich array of both intramolecular and intermolecular reactions. The secondary amine is a potent nucleophile and a base, while the primary alcohol can be oxidized or converted into a better leaving group for substitution or elimination reactions. msu.edumsu.edu

The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. fiveable.mewikipedia.org This transformation requires the presence of at least one hydrogen atom on the alcohol's alpha-carbon. khanacademy.orgjove.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent, will typically stop the oxidation at the aldehyde stage. fiveable.memasterorganicchemistry.com The absence of water is crucial to prevent the formation of a gem-diol (hydrate), which can be further oxidized. wikipedia.orgmasterorganicchemistry.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often from Jones reagent), will oxidize the primary alcohol completely to a carboxylic acid. wikipedia.orgjove.com The reaction proceeds through an aldehyde intermediate which is rapidly hydrated and then further oxidized. wikipedia.orgjove.com The mechanism for many chromium-based oxidations involves the formation of a chromate (B82759) ester, followed by an E2-like elimination where a base removes the alpha-hydrogen, leading to the formation of the carbonyl group. jove.commasterorganicchemistry.com

Oxidizing AgentProduct from Primary AlcoholMechanism Notes
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous conditions prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com
Potassium Permanganate (KMnO₄)Carboxylic AcidStrong oxidant; reaction proceeds through an aldehyde hydrate (B1144303) intermediate. jove.com
Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidStrong, acidic conditions promote full oxidation. jove.com
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)AldehydeA "greener" alternative that avoids toxic chromium reagents. jove.com
Dess-Martin Periodinane (DMP)AldehydeMild and selective for producing aldehydes from primary alcohols. jove.com

The secondary amine in this compound is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. wikipedia.org This allows it to react with a variety of electrophiles.

Alkylation: As a nucleophile, the amine can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. fiveable.memsu.edu If excess alkyl halide is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt. fiveable.me This stepwise alkylation can sometimes be difficult to control, leading to a mixture of products. msu.edu

Acylation: Secondary amines react readily with acyl chlorides or acid anhydrides to form stable N,N-disubstituted amides. wikipedia.orgfiveable.me This reaction, often called the Schotten-Baumann reaction, is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl derivative, leading to the departure of a leaving group (e.g., chloride). wikipedia.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields a sulfonamide. This reaction forms the basis of the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines. msu.edu

ElectrophileReagent ExampleProduct Type
Alkyl HalideMethyl Iodide (CH₃I)Tertiary Amine
Acyl ChlorideAcetyl Chloride (CH₃COCl)Amide
Acid Anhydride (B1165640)Acetic Anhydride ((CH₃CO)₂O)Amide
Sulfonyl ChlorideBenzenesulfonyl Chloride (C₆H₅SO₂Cl)Sulfonamide

The alcohol group can be eliminated through a dehydration reaction to form an alkene. savemyexams.com Because the hydroxide ion (-OH) is a poor leaving group, this reaction typically requires acid catalysis. msu.edulibretexts.orglibretexts.org The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which is a much better leaving group (water). libretexts.orgmasterorganicchemistry.com

The specific mechanism of elimination, E1 or E2, depends on the structure of the alcohol and the reaction conditions.

E1 Mechanism: This pathway is more common for tertiary and secondary alcohols and involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com A base (often a solvent molecule like water or the conjugate base of the acid catalyst) then removes a proton from an adjacent carbon to form the double bond. libretexts.org

E2 Mechanism: This pathway is more likely for primary alcohols. It is a concerted process where a strong base removes a proton from the β-carbon at the same time as the protonated hydroxyl group leaves. libretexts.org Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are often used as catalysts to favor elimination over substitution. libretexts.orgmasterorganicchemistry.com

Alternatively, the alcohol can be converted into a sulfonate ester (e.g., tosylate or mesylate). These are excellent leaving groups, and their formation allows for base-induced E2 elimination under non-acidic conditions, which can be advantageous for sensitive molecules. msu.edulibretexts.org

Reaction ConditionMechanismKey Intermediate/Transition StateProduct Note
Concentrated H₂SO₄ / HeatE1 or E2Protonated alcohol (-OH₂⁺); possible carbocation. masterorganicchemistry.comFollows Zaitsev's rule, favoring the more substituted alkene. libretexts.org
POCl₃ / PyridineE2---Dehydration under milder, non-acidic conditions. libretexts.org
1. TsCl/Pyridine; 2. Strong Base (e.g., NaOEt)E2Tosylate intermediateAvoids acidic conditions and potential carbocation rearrangements. msu.edu

Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a terminal hydroxyl group, makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. The specific 1,4-relationship between the amino and hydroxyl groups predisposes the molecule to form five-membered rings, namely substituted pyrrolidines.

The direct cyclization of amino alcohols is generally unfavorable and requires activation of the hydroxyl group to convert it into a better leaving group. Following activation, an intramolecular nucleophilic substitution (SN2) reaction occurs, where the nitrogen atom acts as the nucleophile, displacing the activated oxygen to form the pyrrolidine (B122466) ring.

Several established methods can be applied to facilitate this transformation:

Activation with Thionyl Chloride (SOCl₂): A common and efficient method for the cyclization of amino alcohols involves treatment with thionyl chloride. organic-chemistry.org The reaction proceeds through the initial formation of a chlorosulfite ester, which is then displaced by the internal amine nucleophile. A subsequent step involves the in-situ formation of the corresponding alkyl chloride, which readily undergoes intramolecular cyclization. This one-pot procedure avoids the need for N-protection and O-activation in separate steps. organic-chemistry.org For this compound, this would be expected to yield N-cyclohexyl-2-methylpyrrolidine.

Mitsunobu Reaction: The Mitsunobu reaction provides a mild method for the cyclization of amino alcohols. This reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The hydroxyl group is activated by the Mitsunobu reagents, allowing for intramolecular attack by the amine. This method is known for its stereospecificity, proceeding with inversion of configuration at the carbon bearing the hydroxyl group.

Sulfonate Ester Formation and Cyclization: A two-step approach involves the conversion of the primary alcohol to a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. The isolated sulfonate ester can then be induced to cyclize by treatment with a base, which deprotonates the secondary amine to enhance its nucleophilicity for the subsequent intramolecular alkylation. This pathway is a reliable route for synthesizing substituted pyrrolidines. scispace.com

Table 1: Potential Cyclization Strategies for this compound

MethodReagentsExpected Intermediate/MechanismExpected Product
Thionyl ChlorideSOCl₂Formation of a chlorosulfite ester or direct conversion to 4-(cyclohexylamino)pentyl chloride, followed by intramolecular SN2. organic-chemistry.orgN-cyclohexyl-2-methylpyrrolidine
Mitsunobu ReactionPPh₃, DEAD/DIADFormation of an alkoxyphosphonium salt, followed by intramolecular SN2.N-cyclohexyl-2-methylpyrrolidine
Sulfonate Ester Formation1. TsCl or MsCl, Pyridine2. Base (e.g., NaH)O-sulfonylation to form a tosylate or mesylate ester, followed by base-promoted intramolecular SN2. scispace.comN-cyclohexyl-2-methylpyrrolidine

Conformational Analysis and Stereochemical Influences on Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional structure, which is governed by conformational preferences and the presence of a stereocenter.

Conformational Analysis:

The molecule's conformation is determined by the interplay of several structural features: the cyclohexyl ring, the flexible pentanol chain, and the substituents on both.

Cyclohexyl Ring Conformation: The cyclohexyl group will predominantly adopt a low-energy chair conformation to minimize angle and torsional strain. When attached to the amine, the entire N-cyclohexyl group is a bulky substituent. In reactions involving the amino group, the orientation of the bond to the nitrogen (axial vs. equatorial) can influence steric accessibility to the nitrogen lone pair and the adjacent hydrogen atom. cdnsciencepub.com

Pentanol Chain Conformation: The acyclic pentanol chain possesses multiple rotatable carbon-carbon single bonds. The relative orientation of the substituents along this chain will tend to adopt a staggered conformation to minimize torsional strain. Gauche interactions between bulky groups, such as the cyclohexylamino group and the methyl group, will be minimized in the most stable conformers.

Stereocenter at C4: The carbon atom to which the cyclohexylamino group is attached (C4) is a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-4-(cyclohexylamino)pentan-1-ol and (S)-4-(cyclohexylamino)pentan-1-ol. The absolute configuration at this center dictates the specific spatial arrangement of the groups and is a critical factor in stereoselective reactions.

Stereochemical Influences on Reactivity:

The stereochemistry of this compound has a profound influence on its chemical behavior, particularly in reactions that form new stereocenters.

Influence on Cyclization: If a single enantiomer of this compound is used in the cyclization reactions described in section 3.2.4, the stereochemistry of the product, N-cyclohexyl-2-methylpyrrolidine, will be directly affected. For reactions proceeding via an SN2 mechanism (like the Mitsunobu or sulfonate-based methods), the intramolecular attack of the nitrogen would theoretically occur at the C1 position. The chirality would be retained in the final product, with the stereocenter at the 2-position of the pyrrolidine ring being determined by the starting material's C4 configuration. For instance, the cyclization of (S)-4-(cyclohexylamino)pentan-1-ol would be expected to yield (S)-N-cyclohexyl-2-methylpyrrolidine.

Diastereoselectivity: The pre-existing stereocenter at C4 can direct the outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselection. For example, in an oxidation of the primary alcohol to an aldehyde, subsequent nucleophilic addition to the carbonyl group could be influenced by the chiral center at C4, leading to a preferential formation of one diastereomer over the other. The bulky cyclohexylamino group would sterically hinder one face of the molecule, guiding the approach of reagents to the less hindered face. Such stereocontrol is a fundamental principle in asymmetric synthesis. nih.gov

Table 2: Key Stereochemical and Conformational Features

FeatureDescriptionInfluence on Reactivity
Chiral Center (C4) Carbon bonded to H, CH₃, CH₂CH₂CH₂OH, and NH-Cyclohexyl. Exists as (R) and (S) enantiomers.Determines the absolute configuration of products in stereospecific reactions. Directs the formation of new stereocenters, leading to diastereoselectivity.
Cyclohexyl Conformation Adopts a stable chair form. The cyclohexylamino group is sterically demanding. The bulky group can hinder reagent access to the nitrogen lone pair and other nearby reactive sites, influencing reaction rates and pathways. cdnsciencepub.com
Acyclic Chain Conformation Flexible chain with preferred staggered conformations to minimize steric strain (e.g., anti-periplanar arrangement of large groups).The lowest energy conformation will place the reactive groups (amine and hydroxyl) in a specific spatial relationship, affecting the feasibility and rate of intramolecular reactions.

Applications in Advanced Organic Synthesis and Chemical Transformation

Role as Versatile Synthetic Intermediates and Building Blocks

4-(Cyclohexylamino)pentan-1-ol and its analogs are recognized as versatile building blocks in organic synthesis. Their structure, which combines a nucleophilic secondary amine and a primary alcohol, allows for a wide range of chemical modifications. This dual functionality enables chemists to use them as starting materials or key intermediates in the synthesis of more complex molecules. For instance, the hydroxyl group can be oxidized or converted into a leaving group, while the amino group can undergo N-alkylation, acylation, or participate in the formation of various nitrogen-containing functional groups.

The utility of similar amino alcohols as synthetic intermediates is well-documented. For example, related compounds are used in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the cyclohexyl group, the amino functionality, and the pentanol (B124592) chain in this compound provides a unique scaffold that can be elaborated upon to create a diverse array of target molecules. This versatility makes it an attractive component for constructing new chemical entities with potential applications in various fields of chemistry.

Table 1: Synthetic Transformations of Amino Alcohol Building Blocks

Functional GroupType of ReactionPotential Products
Secondary AmineN-AlkylationTertiary Amines
N-AcylationAmides
Mannich Reactionβ-Amino Ketones
Primary AlcoholOxidationAldehydes, Carboxylic Acids
EtherificationEthers
EsterificationEsters
Conversion to Leaving GroupAlkyl Halides, Tosylates

Precursor to Functionalized Molecules through Tandem Reactions

The structure of this compound is well-suited for use in tandem reactions, also known as domino or cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. The presence of both an amine and an alcohol allows for sequential or concerted reactions to rapidly build molecular complexity.

For example, a tandem reaction could be initiated at the alcohol or amine, with the resulting intermediate then undergoing a subsequent intramolecular reaction. This approach is particularly valuable for the synthesis of cyclic structures. A notable example of a tandem process involving similar functionalities is the Ugi–Huisgen reaction, which can lead to the formation of complex heterocyclic systems in a one-pot procedure. researchgate.net While direct examples involving this compound are not prevalent in the literature, its structure is analogous to substrates used in such powerful transformations, suggesting its potential as a precursor to a wide range of functionalized molecules.

Integration into Diversity-Oriented Synthesis (DOS) Frameworks for Library Generation

Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.govrsc.org The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities. cam.ac.uknih.gov this compound, with its multiple functionalization points, is an ideal building block for inclusion in DOS frameworks.

In a typical DOS workflow, a central scaffold is systematically modified with a variety of building blocks to generate a library of related but structurally distinct compounds. The bifunctional nature of this compound allows it to be incorporated into such libraries, where the cyclohexyl ring, the amino group, and the hydroxyl group can all be points of diversification. By reacting this core structure with a range of aldehydes, carboxylic acids, and other reagents, a large and diverse library of molecules can be rapidly assembled. nih.govmdpi.com This approach is crucial for generating novel chemical entities for screening in drug discovery and chemical biology. nih.gov

Table 2: Potential Diversification of this compound in DOS

Diversification PointReagent ClassResulting Functional Group/Moiety
Amino GroupAldehydes/KetonesImines, Enamines
Carboxylic Acids/Acyl ChloridesAmides
IsocyanatesUreas
Hydroxyl GroupAlkyl HalidesEthers
Carboxylic Acids/Acyl ChloridesEsters
Sulfonyl ChloridesSulfonates

Contributions to Heterocyclic Chemistry through Cyclization Reactions

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. msu.educem.com The structure of this compound makes it a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles through intramolecular cyclization reactions.

The distance between the amino and hydroxyl groups in the pentane (B18724) chain is suitable for the formation of seven-membered rings, such as 1,4-oxazepanes. Depending on the reaction conditions and the use of appropriate reagents to activate either the hydroxyl or amino group, different cyclization pathways can be envisioned. For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine would lead to the formation of a nitrogen-containing ring. Conversely, reactions that promote the cyclization of the oxygen onto an activated carbon adjacent to the nitrogen could also be explored. The development of synthetic routes to such heterocyclic systems is a significant area of research in organic chemistry. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Ionization Techniques in Amino Alcohol Analysis (e.g., ESI, CI, APCI, APPI, MALDI, DART)

Mass spectrometry (MS) is a cornerstone in the structural elucidation of molecules like 4-(Cyclohexylamino)pentan-1-ol. The choice of ionization technique is critical as it must generate gas-phase ions from the analyte with minimal fragmentation to preserve molecular weight information. Amino alcohols, possessing both a basic nitrogen atom and a polar hydroxyl group, are amenable to several soft ionization methods.

Electrospray Ionization (ESI): A widely used technique for polar and large biomolecules. researchgate.net For this compound, ESI would typically generate a protonated molecule, [M+H]⁺, due to the basicity of the secondary amine. This method is highly compatible with liquid chromatography (LC), allowing for analysis of the compound from complex mixtures.

Chemical Ionization (CI): A soft ionization technique suitable for relatively volatile compounds. nih.gov It involves ion-molecule reactions between reagent gas ions (like methane (B114726) or ammonia) and the analyte. researchgate.net This process would also yield a protonated [M+H]⁺ ion, providing clear molecular weight data with minimal fragmentation. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): This technique is effective for less polar and more volatile compounds that are not efficiently ionized by ESI. springernature.com APCI vaporizes the sample in a heated gas stream before ionization via a corona discharge. springernature.com It is well-suited for analyzing this compound, producing a prominent [M+H]⁺ ion.

Atmospheric Pressure Photoionization (APPI): APPI utilizes photons to ionize the analyte, often with the aid of a dopant. It is particularly useful for nonpolar compounds and can be less susceptible to matrix effects than ESI or APCI.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While typically used for very large molecules like proteins, MALDI can be applied to small molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. This would result in singly-charged ions, such as [M+H]⁺. nih.gov

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no preparation. wikipedia.orgresearchgate.net It uses a stream of heated, excited gas (e.g., helium) to desorb and ionize molecules from a surface. wikipedia.orgnih.gov For this compound, this would rapidly produce [M+H]⁺ ions, making it ideal for high-throughput screening. wikipedia.org

TechniquePrincipleTypical Ion for this compoundKey Advantages for Amino Alcohol Analysis
ESIHigh voltage applied to a liquid to create an aerosol and charged ions.[M+H]⁺Soft ionization, excellent for polar molecules, LC-MS compatible.
CIIonization via reaction with reagent gas ions.[M+H]⁺Soft ionization, provides clear molecular ion peak.
APCIVaporization followed by corona discharge ionization at atmospheric pressure.[M+H]⁺Handles less polar and more volatile analytes, high liquid flow rates.
APPIIonization by photons, often with a dopant.M⁺ or [M+H]⁺Analyzes nonpolar compounds, reduced matrix effects.
MALDILaser energy absorbed by a matrix desorbs and ionizes the analyte.[M+H]⁺High mass range, suitable for non-volatile compounds.
DARTExcited-state gas desorbs and ionizes analyte from a surface.[M+H]⁺Rapid analysis, no sample preparation needed, ambient conditions.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its alcohol, secondary amine, and aliphatic hydrocarbon moieties.

O-H Stretch: The hydroxyl group of the primary alcohol will exhibit a strong, broad absorption band in the region of 3650-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. wikipedia.orgnih.gov

N-H Stretch: The secondary amine (R₂NH) group is characterized by a single, weaker, and sharper absorption band that appears in the 3500-3300 cm⁻¹ range. wikipedia.orgutwente.nl This peak can sometimes be obscured by the broad O-H band but is typically distinguishable.

C-H Stretch: The aliphatic C-H bonds of the cyclohexyl and pentyl groups will produce strong, sharp absorption bands in the 2960-2850 cm⁻¹ region. wikipedia.orgwikipedia.org

N-H Bend: A bending vibration for the secondary amine may be observed, though it is often weak.

C-N Stretch: The stretching vibration of the aliphatic amine C-N bond typically appears as a medium to weak band in the 1250-1020 cm⁻¹ range. utwente.nl

C-O Stretch: The C-O stretching vibration of the primary alcohol will be visible as a strong band in the 1050-1150 cm⁻¹ region.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity/Appearance
Alcohol (O-H)Stretch3650 - 3200Strong, Broad
Sec. Amine (N-H)Stretch3500 - 3300Weak to Medium, Sharp
Alkyl (C-H)Stretch2960 - 2850Strong, Sharp
Alkyl Amine (C-N)Stretch1250 - 1020Weak to Medium
Primary Alcohol (C-O)Stretch~1050Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. utwente.nl This technique provides an unambiguous determination of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

For this compound, obtaining a single crystal of suitable quality is the first and most critical step. utwente.nl Once a crystal is obtained, it is exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of reflections. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. nih.gov Fitting the known atomic composition into this map yields a detailed molecular model. This method is considered the "gold standard" for assigning absolute stereochemistry.

Chiroptical Methods for Absolute Configuration Assignment

The presence of a stereocenter at the C4 position of the pentanol (B124592) chain means that this compound is a chiral molecule, existing as two enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and assigning the absolute configuration (R or S).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov While the amino alcohol itself may not have a strong chromophore in the accessible UV-Vis range, CD can still be a powerful tool. Vibrational Circular Dichroism (VCD), which extends the technique into the infrared range, measures the differential absorption of polarized IR radiation by chiral molecules. nsf.gov By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration can be reliably determined. nsf.govescholarship.org

Chiral Derivatization Strategies (e.g., Mosher's Method, Competing Enantioselective Acylation)

Mosher's Method: This is a classic NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.govspringernature.com The method involves derivatizing the chiral substrate with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov In the case of this compound, both the alcohol and amine groups could potentially be derivatized. Reaction at the alcohol would produce two diastereomeric MTPA esters. Due to the anisotropic effect of the MTPA phenyl group, the protons near the chiral center will experience different magnetic environments in the two diastereomers. By analyzing the differences in their ¹H NMR chemical shifts (Δδ = δS - δR), the absolute configuration of the carbinol center can be assigned. nih.gov

Competing Enantioselective Acylation (CEA): Also known as the competing enantioselective conversion (CEC) method, this is a kinetic method for assigning absolute configuration. nih.govmdpi.com The technique involves running two parallel reactions where the enantiomerically enriched substrate (the amino alcohol) is acylated by a reagent in the presence of an enantioselective catalyst (one reaction with the (R)-catalyst, the other with the (S)-catalyst). The reaction that proceeds faster (i.e., shows higher conversion) indicates the "matched" pairing between the substrate and catalyst enantiomers. By comparing this result to an established empirical model for the catalyst, the absolute configuration of the alcohol or amine can be determined. This method is often faster and requires less material than a full Mosher's analysis.

Micro-Electron Diffraction (Micro-ED) for Nanoscale Structural Analysis

Micro-Electron Diffraction (Micro-ED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful alternative to X-ray crystallography for determining the structures of small molecules. Its primary advantage is the ability to work with nanocrystals that are orders of magnitude smaller than those required for X-ray diffraction. Electrons interact much more strongly with matter than X-rays, allowing data to be collected from crystals of sub-micron size. This is particularly valuable for compounds that are difficult to crystallize into larger forms. Like X-ray crystallography, Micro-ED can provide high-resolution atomic structures, allowing for the unambiguous determination of the absolute configuration of this compound from a suitable nanocrystalline sample.

Chromatographic Techniques for Enantiomer Separation and Purity Assessment

The stereochemistry of this compound is critical to its function, necessitating advanced analytical techniques for the separation of its enantiomers and the assessment of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools employed for these purposes, each with specific methodologies tailored to the compound's structure.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the direct and indirect separation of enantiomers. phenomenex.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. phenomenex.com The choice of CSP and mobile phase is crucial for achieving effective resolution. mdpi.com

Direct enantioseparation is the most common approach, where a racemic mixture of this compound is injected onto an HPLC column packed with a CSP. nih.gov The enantiomers are separated based on the transient formation of diastereomeric complexes with the chiral selector, which have different energies and stabilities. scas.co.jp Key interactions that facilitate chiral recognition include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. mdpi.comscas.co.jp

Several classes of CSPs are commercially available and have demonstrated success in separating amino alcohols and related chiral compounds. phenomenex.comscas.co.jp

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs, typically based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.gov Coated phases, such as those with tris(3,5-dimethylphenylcarbamate) derivatives, often provide excellent enantioselectivity under normal-phase conditions. Immobilized phases offer greater solvent compatibility, allowing for a broader range of mobile phases, including reversed-phase and polar organic solvents. hplc.eu

Cyclodextrin-based CSPs: These phases utilize cyclodextrins (cyclic oligosaccharides) as chiral selectors. Separation is often achieved in reversed-phase mode through an inclusion complexing mechanism, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin. The differential stability of the inclusion complexes for each enantiomer, influenced by interactions at the rim of the cyclodextrin, results in separation. researchgate.net

Pirkle-type (Brush-type) CSPs: These phases consist of small chiral molecules covalently bonded to the silica surface. They often feature a π-acidic or π-basic aromatic ring, enabling chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions. scas.co.jp

Ligand-Exchange CSPs: This technique involves a CSP coated with a chiral ligand and a metal ion, typically copper(II). Enantiomers that can act as bidentate ligands, such as amino alcohols, form diastereomeric ternary complexes with the stationary phase ligand and the metal ion. springernature.com The differing stability of these complexes allows for separation. scas.co.jp

An alternative to direct separation is the indirect method , where the enantiomers of this compound are first derivatized with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. akjournals.com These diastereomers possess different physicochemical properties and can be separated on a standard, non-chiral stationary phase, such as a C18 column, using reversed-phase HPLC. nih.govakjournals.com

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase ModePrimary Chiral Recognition MechanismApplicability for Amino Alcohols
Polysaccharide-based (e.g., Cellulose, Amylose derivatives)Normal, Reversed, Polar OrganicHydrogen bonding, dipole-dipole, steric interactionsHigh
Cyclodextrin-based (e.g., β-cyclodextrin)Reversed-phaseInclusion complex formationModerate to High
Pirkle-type (Brush-type)Normal-phaseπ-π interactions, hydrogen bonding, dipole-dipoleHigh
Ligand ExchangeReversed-phase (Aqueous)Formation of diastereomeric metal complexesHigh

Gas Chromatography (GC) with Derivatization for Volatile Analytes

Gas chromatography is a high-resolution analytical technique, but its application to polar and non-volatile compounds like this compound is limited. The presence of the hydroxyl (-OH) and secondary amine (-NH) functional groups results in low volatility and potential for undesirable interactions with the GC column, leading to poor peak shape and resolution. mdpi.comresearchgate.net Therefore, a crucial prerequisite for the GC analysis of this compound is chemical derivatization. jfda-online.comresearchgate.net

Derivatization is a process that chemically modifies the analyte to increase its volatility and thermal stability, and to improve its chromatographic properties. researchgate.netresearchgate.net For this compound, this typically involves a two-step reaction to block both active hydrogen atoms on the amine and alcohol groups. sigmaaldrich.com

Common Derivatization Strategies:

Acylation: This is a widely used method for derivatizing primary and secondary amines and alcohols. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride react with the -NH and -OH groups to form stable, volatile trifluoroacetyl or pentafluorobenzoyl derivatives. researchgate.netoup.com The introduction of fluorine atoms into the molecule also makes the derivatives highly sensitive to an Electron Capture Detector (ECD), allowing for trace-level analysis. jfda-online.com

Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are highly effective for derivatizing hydroxyl and amino groups. mdpi.com They replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility for GC analysis. TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives.

Once derivatized, the volatile analyte can be separated on a chiral GC column. These columns contain a chiral stationary phase, often a derivatized cyclodextrin, which allows for the separation of the enantiomers. gcms.cz Alternatively, if the compound is first derivatized with a chiral reagent, the resulting diastereomers can be separated on a standard, non-chiral capillary column (e.g., those with a polysiloxane-based stationary phase). sigmaaldrich.com

Derivatization ReagentAbbreviationTarget Functional GroupsResulting DerivativeKey Advantages
Trifluoroacetic anhydrideTFAA-OH, -NHTrifluoroacetyl ester/amideIncreases volatility; ECD sensitive jfda-online.comsigmaaldrich.com
Pentafluorobenzoyl chloridePFBOC-NHPentafluorobenzamideForms stable derivatives; ECD sensitive researchgate.netoup.com
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NHTrimethylsilyl (TMS) ether/amineEffective and common for increasing volatility
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-OH, -NHtert-butyldimethylsilyl (TBDMS) ether/amineForms derivatives with higher stability than TMS

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of 4-(Cyclohexylamino)pentan-1-ol. researchgate.net Methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net

The geometry of this compound is characterized by a flexible pentanol (B124592) chain, a secondary amine, and a cyclohexane (B81311) ring. The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric and angle strain. pressbooks.pub The bond angles around the sp³ hybridized carbon and oxygen atoms are predicted to be approximately 109.5°, while the C-N-C bond angle of the secondary amine would be slightly smaller due to the presence of the lone pair. okstate.eduweebly.com

Electronic structure analysis focuses on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. ucf.eduresearchgate.net The HOMO is likely localized around the nitrogen and oxygen atoms due to their lone pairs, making them sites for electrophilic attack. The LUMO would be distributed across the sigma anti-bonding orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted ValueDescription
C-O Bond Length~1.43 ÅTypical for a single carbon-oxygen bond in an alcohol.
O-H Bond Length~0.96 ÅStandard for a hydroxyl group.
C-N Bond Length~1.47 ÅCharacteristic of a single carbon-nitrogen bond in an amine.
N-H Bond Length~1.01 ÅTypical for a secondary amine.
C-C-O Bond Angle~109.5°Reflects the tetrahedral geometry of the carbon atom.
C-N-C Bond Angle~112°Expected angle for a secondary amine, slightly larger than tetrahedral.
HOMO Energy-6.5 eVEstimated energy of the highest occupied molecular orbital.
LUMO Energy+1.2 eVEstimated energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap7.7 eVIndicates high chemical stability. researchgate.net

Spectroscopic Property Prediction and Data Interpretation

Computational methods can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which serve as fingerprints for the molecule. wisc.eduresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups. orgchemboulder.com The vibrational frequencies can be calculated using DFT methods. A broad band is expected in the 3200-3600 cm⁻¹ region due to the O-H stretching of the alcohol and the N-H stretching of the secondary amine. C-H stretching vibrations of the alkyl chain and cyclohexane ring would appear around 2850-3000 cm⁻¹. Other significant peaks would include C-O and C-N stretching vibrations. wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The ¹H NMR spectrum would be complex, with overlapping signals for the protons on the pentanol chain and the cyclohexane ring. Distinctive signals would include the proton on the carbon bearing the hydroxyl group (C1-H) and the proton on the carbon attached to the nitrogen (C4-H). The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with their chemical shifts influenced by the electronegativity of the attached nitrogen and oxygen atoms.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureCorresponding Functional Group/Atom
FT-IR 3200-3600 cm⁻¹ (broad)O-H and N-H stretching
2850-3000 cm⁻¹C-H stretching (aliphatic)
1050-1150 cm⁻¹C-O stretching
1180-1250 cm⁻¹C-N stretching
¹H NMR δ 3.6 ppm-CH₂-OH
δ 2.5-3.0 ppm-CH-NH-
δ 0.9-2.0 ppmCyclohexyl and pentyl chain protons
¹³C NMR δ 60-65 ppmC1 (attached to -OH)
δ 55-60 ppmC4 (attached to -NH)
δ 20-40 ppmOther aliphatic carbons

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the exploration of potential synthetic routes for this compound and the detailed analysis of their reaction mechanisms. rsc.org A plausible synthesis involves the reductive amination of 4-oxopentan-1-ol with cyclohexylamine (B46788).

This reaction pathway can be modeled to understand its feasibility and kinetics. Quantum chemical calculations can identify the structures of reactants, intermediates, and products, as well as the transition states that connect them. rsc.org The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy of the transition state, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction. This type of analysis can help in optimizing reaction conditions, such as temperature and catalyst choice, without extensive experimental work. rsc.orgarxiv.org For instance, modeling could compare the uncatalyzed reaction with a catalyzed one (e.g., acid-catalyzed imine formation) to quantify the catalyst's effect on the activation barrier.

Conformational Landscape Exploration and Energetic Profiles

The flexibility of this compound, arising from several rotatable single bonds and the cyclohexane ring, results in a complex conformational landscape. lumenlearning.com Conformational analysis involves identifying all possible low-energy structures (conformers) and determining their relative stabilities. fccc.edu

Computational methods, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface of the molecule. For each identified conformer, its energy can be calculated, leading to an energetic profile that ranks the conformers from most to least stable. The most stable conformer will be the one that minimizes steric hindrance and maximizes stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the amino group. The cyclohexane ring itself can exist in chair, boat, and twist-boat conformations, with the chair form being significantly more stable. pressbooks.pub The orientation of the pentylamino substituent on the cyclohexane ring (axial vs. equatorial) will also be a key determinant of conformational stability, with the equatorial position generally being favored to reduce steric clashes. lumenlearning.com A study on a related compound, 4-pentyn-1-ol, demonstrated that quantum chemical calculations can effectively predict the relative stabilities of different rotameric forms. nih.gov

Prediction of Molecular Interactions and Recognition Principles

The structure of this compound, featuring both hydrogen bond donors (-OH, -NH) and acceptors (the lone pairs on O and N), suggests its potential to engage in specific molecular interactions. solubilityofthings.comgatech.edu Understanding these interactions is fundamental to predicting how the molecule might bind to a biological target or self-assemble. uu.se

Computational techniques like molecular docking can be used to predict the binding mode and affinity of this compound with a specific protein or receptor. routledge.com These simulations place the molecule into the binding site of a target and score the interaction based on factors like electrostatic complementarity and hydrogen bonding. The hydroxyl and amino groups are expected to be primary sites for forming hydrogen bonds, while the cyclohexyl and pentyl hydrocarbon portions can engage in hydrophobic or van der Waals interactions. nih.gov The principles of molecular recognition, which emphasize the importance of shape and functional group complementarity, can be computationally evaluated to guide the design of molecules with enhanced binding selectivity. nankai.edu.cnrsc.org

Analysis of Stereoelectronic Properties and Their Influence

Stereoelectronic effects arise from the interaction of electron orbitals that are dependent on the molecule's three-dimensional structure. wikipedia.org These effects can significantly influence the conformation, stability, and reactivity of this compound.

The key stereoelectronic interactions in this molecule involve the lone pair electrons on the nitrogen and oxygen atoms. These lone pairs can act as electron donors in stabilizing hyperconjugative interactions. For example, a lone pair on the nitrogen or oxygen can interact with an adjacent anti-periplanar σ* (antibonding) orbital of a C-C or C-H bond. This donation of electron density from the lone pair into the empty antibonding orbital stabilizes the molecule. The strength of this interaction is highly dependent on the orbital alignment, meaning that certain conformations will be electronically favored over others. These interactions can influence bond lengths, bond angles, and the rotational barriers of single bonds, thereby shaping the conformational landscape discussed previously. wikipedia.org In some contexts, such effects can be powerful enough to favor conformations that might otherwise seem sterically hindered. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The synthesis of chiral amino alcohols with high stereoselectivity is a primary objective in modern organic chemistry. Future research is expected to focus on the development of novel catalytic systems to produce specific stereoisomers of 4-(Cyclohexylamino)pentan-1-ol. This includes the use of transition metal catalysts and organocatalysts to achieve high yields and enantiomeric excess.

Recent advancements in asymmetric catalysis, such as the use of chiral N-heterocyclic carbene (NHC) catalysts, offer promising avenues for the stereoselective synthesis of complex molecules. frontiersin.org The application of such catalysts could enable the enantioselective synthesis of this compound, providing access to specific stereoisomers for further study. Additionally, the development of heterogeneous catalysts, such as l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods, has shown success in the stereoselective synthesis of spirocyclic compounds and could be adapted for amino alcohol synthesis. nih.gov These catalysts offer the advantage of easy recovery and reusability, contributing to more sustainable synthetic processes.

Research into multicatalytic systems, where multiple catalytic cycles operate in unison, is also a burgeoning field. frontiersin.org Such one-pot procedures have the potential to rapidly build molecular complexity and avoid the wasteful isolation of intermediates, which could be applied to the synthesis of this compound derivatives. chemrxiv.org

Table 1: Illustrative Comparison of Catalytic Systems for Amino Alcohol Synthesis

Catalyst Type Potential Advantages for this compound Synthesis Expected Outcome
Chiral N-Heterocyclic Carbenes High enantioselectivity in asymmetric synthesis. frontiersin.org High yield of specific stereoisomers.
Functionalized Nanoparticles Heterogeneous catalysis, easy separation, and reusability. nih.gov Greener and more cost-effective synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is increasingly being recognized as a mature and efficient technology for chemical synthesis, including the production of amino alcohols. royalsocietypublishing.orgmit.edu The integration of the synthesis of this compound into continuous flow systems could offer significant advantages over traditional batch processes, such as improved reaction times, enhanced safety, and greater scalability. vapourtec.com

The use of microreactors in a continuous flow setup can lead to significantly shorter reaction times and increased efficiency in the synthesis of amino alcohols. mit.edu Automated self-optimizing reactors can be employed to determine the optimal reaction conditions, such as temperature and flow rate, leading to higher yields. beilstein-journals.org For instance, the flow synthesis of β-amino alcohols has been successfully achieved through the amine-mediated ring-opening of epoxides, a common route to this class of compounds. mdpi.com This approach could be adapted for the synthesis of this compound.

Table 2: Potential Improvements with Flow Chemistry for this compound Synthesis

Parameter Batch Process (Conventional) Flow Chemistry (Projected)
Reaction Time Hours to days Minutes to hours vapourtec.com
Yield Moderate to high Consistently high beilstein-journals.org
Safety Handling of potentially hazardous reagents in large quantities. Smaller reaction volumes, better heat and mass transfer. royalsocietypublishing.org

Exploration of Bio-inspired Synthetic Routes to Amino Alcohols

Bio-inspired synthesis, which mimics enzymatic processes, offers a powerful strategy for the creation of complex molecules with high selectivity. The exploration of bio-inspired routes to this compound could lead to more sustainable and efficient synthetic methods. This can involve the use of biocatalysts, such as enzymes, or the development of synthetic strategies that mimic natural biosynthetic pathways.

For example, bio-inspired oxidative cyclization has been used to synthesize complex glycosides. rsc.org A similar approach could potentially be envisioned for the synthesis of derivatives of this compound. Furthermore, the use of natural products as starting materials or directing groups in catalytic reactions represents another facet of bio-inspired synthesis that could be applied to generate novel derivatives. nih.gov The development of bio-inspired enantioselective proton-transfer catalysis is also a promising area for producing chiral alkenes, which can be versatile intermediates in the synthesis of amino alcohols. frontiersin.org

Computational Design and Prediction of Novel Amino Alcohol Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods can be used to design and predict the properties of novel derivatives of this compound before their synthesis, saving time and resources.

By using techniques like Density Functional Theory (DFT), researchers can predict various properties of designed molecules, such as their electronic structure, stability, and potential reactivity. mdpi.comresearchgate.net This allows for the in-silico screening of a large number of potential derivatives to identify candidates with desired properties. For instance, computational methods can be used to predict the binding affinity of a molecule to a biological target, which is crucial in medicinal chemistry. researchgate.net The automated assembly of secondary building units is another computational approach that can be used to predict new structures and topologies for inorganic and hybrid materials, a concept that could be extended to the design of novel organic structures. nih.gov

Table 3: Predicted Properties of Hypothetical this compound Derivatives using Computational Methods

Derivative Predicted Property (Example) Computational Method
Fluoro-substituted analogue Increased binding affinity to a target protein. Molecular Docking researchgate.net
Hydroxylated analogue Altered solubility and pharmacokinetic profile. pkCSM, PreADMET researchgate.net

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for in-situ monitoring of reactions are therefore a key area of future research for the synthesis of this compound.

Techniques such as online benchtop Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time insights into the progress of a reaction, allowing for the detection of intermediates and the quantification of reactants and products without the need for extensive sampling. researchgate.net This is particularly valuable for complex, multi-step reactions. Electrochemical impedance spectroscopy (EIS) is another powerful technique for characterizing organic-inorganic hybrid materials and could be adapted to monitor changes during the synthesis or functionalization of amino alcohols. mdpi.com The use of various spectroscopic methods, such as FTIR, Raman, and UV-Vis, coupled with computational analysis, can provide a comprehensive characterization of the synthesized compounds and their intermediates. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Cyclohexylamino)pentan-1-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Reductive Amination : React cyclohexylamine with a ketone precursor (e.g., 4-oxopentanol) in the presence of a reducing agent like NaBH₄ or LiAlH₄. Solvent choice (e.g., methanol or THF) and temperature (25–60°C) critically affect reaction efficiency .
  • Substitution Reactions : Use thionyl chloride (SOCl₂) to convert hydroxyl groups to chlorides, followed by nucleophilic substitution with cyclohexylamine. Pyridine is often added to neutralize HCl byproducts .
    • Data Table :
MethodReagents/ConditionsYield Range
Reductive AminationNaBH₄/MeOH, 40°C, 12 hrs60–75%
SubstitutionSOCl₂/pyridine, RT, 6 hrs50–65%

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclohexylamino group (δ 1.2–1.8 ppm for cyclohexyl protons) and hydroxyl proton (δ 1.5–2.0 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 199.3 for [M+H]⁺).
  • Chromatography : HPLC with a C18 column and UV detection (λ = 210 nm) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Respiratory Protection : OV/AG/P99 respirators if aerosol generation is likely .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to limit vapor exposure .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Retention times vary by enantiomer (e.g., 8.2 vs. 10.5 mins) .
  • Enzymatic Resolution : Lipase-catalyzed acetylation in organic solvents (e.g., toluene) selectively modifies one enantiomer .

Q. What strategies address contradictory toxicity data in preclinical studies of this compound?

  • Methodology :

  • Dose-Response Analysis : Conduct repeated-dose toxicity studies in rodents (e.g., 28-day oral gavage at 100–1000 mg/kg). Monitor liver enzymes (ALT/AST) and renal biomarkers (BUN/creatinine) .
  • Mechanistic Studies : Use in vitro hepatocyte assays to assess metabolic stability and CYP450 inhibition. Conflicting data may arise from species-specific metabolism .

Q. How does the hydroxyl-amine moiety in this compound influence its surfactant properties?

  • Methodology :

  • Surface Tension Measurements : Use a tensiometer to compare critical micelle concentration (CMC) with commercial surfactants (e.g., SDS). Typical CMC ranges: 0.1–1 mM .
  • Dynamic Light Scattering (DLS) : Analyze micelle size distribution (10–50 nm diameter) in aqueous solutions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported boiling points for this compound?

  • Methodology :

  • Purification : Distill the compound under reduced pressure (e.g., 0.1 mmHg) to isolate pure fractions.
  • Comparative GC : Compare retention indices with structurally similar alcohols (e.g., 1-cyclohexylpentanol, b.p. 220–225°C at 760 mmHg) .
    • Hypothesis : Variations may stem from residual solvents or stereoisomeric impurities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.